![molecular formula C18H27N3O2 B7592906 N-[3-(azepan-1-yl)phenyl]-2-methylmorpholine-4-carboxamide](/img/structure/B7592906.png)
N-[3-(azepan-1-yl)phenyl]-2-methylmorpholine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(azepan-1-yl)phenyl]-2-methylmorpholine-4-carboxamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has been developed as a targeted therapy for non-small cell lung cancer (NSCLC).
Wirkmechanismus
N-[3-(azepan-1-yl)phenyl]-2-methylmorpholine-4-carboxamide inhibits the activity of EGFR tyrosine kinase, which is a key driver of NSCLC. It specifically targets the T790M mutation, which is responsible for acquired resistance to first- and second-generation EGFR TKIs. By inhibiting the activity of EGFR, N-[3-(azepan-1-yl)phenyl]-2-methylmorpholine-4-carboxamide prevents the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
N-[3-(azepan-1-yl)phenyl]-2-methylmorpholine-4-carboxamide has been shown to have a potent and selective inhibitory effect on EGFR T790M mutation. It has also been shown to have minimal activity against wild-type EGFR, which reduces the risk of toxicity. In clinical trials, N-[3-(azepan-1-yl)phenyl]-2-methylmorpholine-4-carboxamide has been shown to have a favorable safety profile and is well-tolerated by patients.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[3-(azepan-1-yl)phenyl]-2-methylmorpholine-4-carboxamide is its specificity for EGFR T790M mutation, which makes it an effective targeted therapy for NSCLC patients with this mutation. Another advantage is its favorable safety profile and tolerability. However, one limitation is that it may not be effective in patients without the T790M mutation. Additionally, the synthesis of N-[3-(azepan-1-yl)phenyl]-2-methylmorpholine-4-carboxamide is a multistep process that requires several purification steps, which can be time-consuming and costly.
Zukünftige Richtungen
For the development of N-[3-(azepan-1-yl)phenyl]-2-methylmorpholine-4-carboxamide include exploring its use in combination with other therapies and investigating its use in other types of cancer.
Synthesemethoden
The synthesis of N-[3-(azepan-1-yl)phenyl]-2-methylmorpholine-4-carboxamide involves the reaction of 2-chloro-4-nitroaniline with 1-azepanamine to form N-[3-(azepan-1-yl)phenyl]-2-chloro-4-nitroaniline. The intermediate is then reacted with 2-methylmorpholine-4-carboxylic acid to form N-[3-(azepan-1-yl)phenyl]-2-methylmorpholine-4-carboxamide. The synthesis of N-[3-(azepan-1-yl)phenyl]-2-methylmorpholine-4-carboxamide is a multistep process that requires several purification steps to obtain a pure product.
Wissenschaftliche Forschungsanwendungen
N-[3-(azepan-1-yl)phenyl]-2-methylmorpholine-4-carboxamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. It has been shown to be effective in patients with EGFR T790M mutation, which is a common resistance mechanism to first- and second-generation EGFR TKIs. N-[3-(azepan-1-yl)phenyl]-2-methylmorpholine-4-carboxamide has also been shown to have a favorable safety profile and is well-tolerated by patients.
Eigenschaften
IUPAC Name |
N-[3-(azepan-1-yl)phenyl]-2-methylmorpholine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c1-15-14-21(11-12-23-15)18(22)19-16-7-6-8-17(13-16)20-9-4-2-3-5-10-20/h6-8,13,15H,2-5,9-12,14H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMGXEAGNEGPBDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)NC2=CC(=CC=C2)N3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(azepan-1-yl)phenyl]-2-methylmorpholine-4-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.